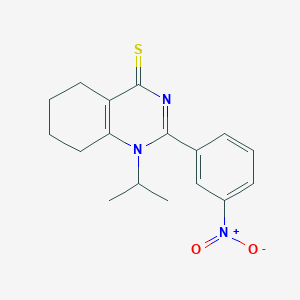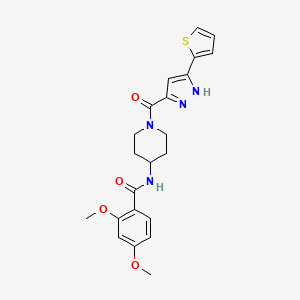
2,4-dimethoxy-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dimethoxy-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide is a synthetic organic compound, recognized for its complex molecular architecture
准备方法
Synthetic routes and reaction conditions: The synthesis of this compound typically involves multiple steps, combining reagents under specific conditions. One potential synthetic route might involve:
Starting with a piperidine derivative, reacting it with a carbonyl-containing reagent to form a piperidin-4-yl intermediate.
Coupling this intermediate with a thiophene-containing pyrazole through a condensation reaction, using a dehydrating agent.
Completing the synthesis by reacting this product with a benzamide derivative, employing conditions that promote substitution at the amide nitrogen.
Industrial production methods: Scaling up the synthesis for industrial production may involve optimizing the reaction conditions to improve yield and purity. Techniques such as continuous flow chemistry can be employed to enhance efficiency and scalability.
化学反应分析
Types of reactions it undergoes:
Oxidation: It can be oxidized at the sulfur atom of the thiophene ring, forming sulfoxides or sulfones.
Reduction: Potential reduction at the carbonyl groups or nitrogens, affecting its structure and functionality.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the methoxy groups or the benzamide moiety.
Common reagents and conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Employing halogenating agents like thionyl chloride (SOCl2) or using nucleophiles under basic conditions.
Major products formed:
Sulfoxides or sulfones from oxidation.
Reduced forms such as alcohols or amines from reduction.
Substituted derivatives at the methoxy or amide positions from substitution reactions.
科学研究应用
Chemistry:
Utilized as a model compound to study reaction mechanisms and pathways.
Used to design and synthesize novel organic molecules with specific functionalities.
Biology:
Explored for its potential biological activity, including its interactions with biomolecules.
Investigated for its role in modulating biological pathways.
Medicine:
Potential therapeutic agent due to its structural features.
Examined for its activity against various diseases or conditions.
Industry:
Used in material science to develop new materials with specific properties.
Explored for its application in the production of specialty chemicals.
作用机制
The compound exerts its effects through various molecular targets and pathways:
Interacts with specific enzymes or receptors, influencing their activity.
Modulates signaling pathways, leading to changes in cellular functions.
The thiophene and pyrazole moieties might be key in its binding interactions with biomolecules.
相似化合物的比较
Similar compounds include those with comparable structural motifs:
2,4-dimethoxy-N-(4-piperidinyl)benzamide: Shares the benzamide and piperidine framework but lacks the pyrazole-thiophene moiety.
Thiophene-pyrazole derivatives: Similar heterocyclic core but different substituents.
属性
IUPAC Name |
2,4-dimethoxy-N-[1-(5-thiophen-2-yl-1H-pyrazole-3-carbonyl)piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c1-29-15-5-6-16(19(12-15)30-2)21(27)23-14-7-9-26(10-8-14)22(28)18-13-17(24-25-18)20-4-3-11-31-20/h3-6,11-14H,7-10H2,1-2H3,(H,23,27)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMZOBSRANOQSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2CCN(CC2)C(=O)C3=NNC(=C3)C4=CC=CS4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(4-methoxybenzenesulfonyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]butanamide](/img/structure/B2701837.png)
![N-[2-(1H-indol-3-yl)ethyl]-2,4-dioxo-3-pentyl-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide](/img/structure/B2701839.png)
![3-(4-bromophenyl)-8-(3-chloro-4-methylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2701840.png)
![2-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B2701843.png)
![5-bromo-3-[(3-chloro-4-methylphenyl)imino]-1H-indol-2-one](/img/structure/B2701844.png)
![4-(Benzylthio)-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2701846.png)
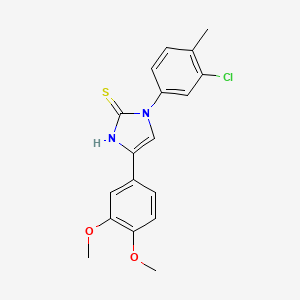
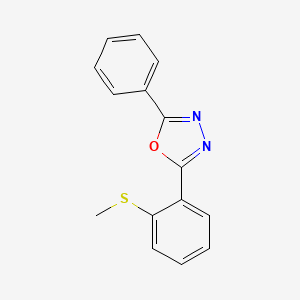
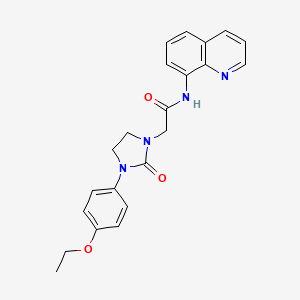
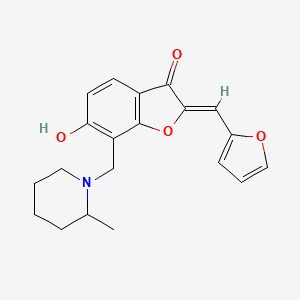
![N-benzyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide](/img/structure/B2701853.png)
![N-(2-fluorophenyl)-2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2701855.png)
![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1H-pyrazol-5-yl)methanone](/img/structure/B2701856.png)
